Ethynyloxybenzene
Overview
Description
Ethynyloxybenzene, also known as phenoxyacetylene, is an organic compound with the molecular formula C₈H₆O. It consists of a benzene ring substituted with an ethynyl group and an oxygen atom, forming an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyloxybenzene can be synthesized through several methods. One common approach involves the reaction of phenol with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. Another method includes the use of ethynylation reactions where phenol is treated with ethynyl halides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or copper-based systems are employed to facilitate the ethynylation of phenol derivatives. These methods are optimized for large-scale production to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Ethynyloxybenzene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to phenoxyethane using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyacetylenes depending on the reagents used.
Scientific Research Applications
Ethynyloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethynyloxybenzene involves its interaction with molecular targets through its ethynyl and ether functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Ethynyloxybenzene can be compared with other similar compounds, such as:
Phenoxyethane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Phenoxyacetic acid: Contains a carboxyl group instead of the ethynyl group, leading to different chemical properties and applications.
Phenylacetylene: Lacks the ether linkage, resulting in different reactivity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNOCJDGPFRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195476 | |
Record name | Ethynyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4279-76-9 | |
Record name | Ethynyloxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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